molecular formula C11H20N4 B14873909 1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile

1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile

Cat. No.: B14873909
M. Wt: 208.30 g/mol
InChI Key: RKKCWTMREGUBBY-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, an azetidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the azetidine ring and the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(methylamino)azetidin-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-4-[3-(methylamino)azetidin-1-yl]piperidine-4-carbonitrile

InChI

InChI=1S/C11H20N4/c1-13-10-7-15(8-10)11(9-12)3-5-14(2)6-4-11/h10,13H,3-8H2,1-2H3

InChI Key

RKKCWTMREGUBBY-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2(CCN(CC2)C)C#N

Origin of Product

United States

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